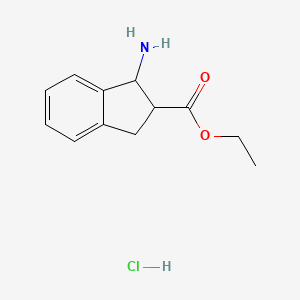![molecular formula C11H14O4 B12085978 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone CAS No. 3361-17-9](/img/structure/B12085978.png)
1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone is an organic compound with the molecular formula C11H14O4. This compound is characterized by the presence of a hydroxy group and a hydroxypropoxy group attached to a phenyl ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone typically involves the reaction of 2-hydroxyacetophenone with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form secondary alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ethanone group can also participate in covalent bonding with nucleophilic sites on biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Hydroxy-4-(2-hydroxypropoxy)phenyl]ethanone
- 1-[2-Hydroxy-6-(glucopyranosyl)phenyl]ethanone
Uniqueness
1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone is unique due to the specific positioning of the hydroxypropoxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and contributes to its specific applications in scientific research.
Properties
CAS No. |
3361-17-9 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-[2-hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-7(12)6-15-10-5-3-4-9(14)11(10)8(2)13/h3-5,7,12,14H,6H2,1-2H3 |
InChI Key |
XUCAYUZOQRDJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC(=C1C(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



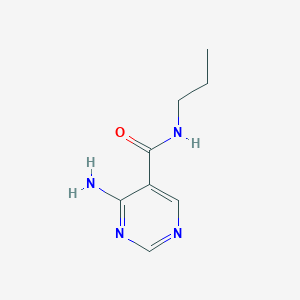
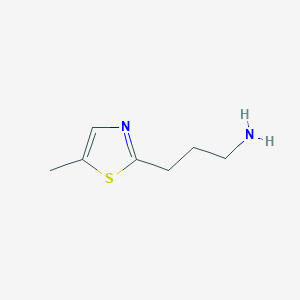
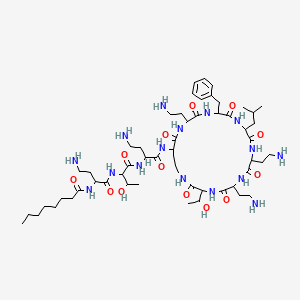
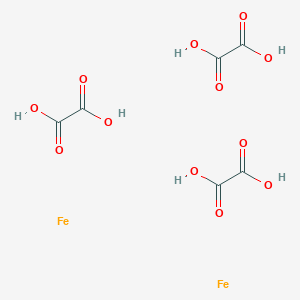


![1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)
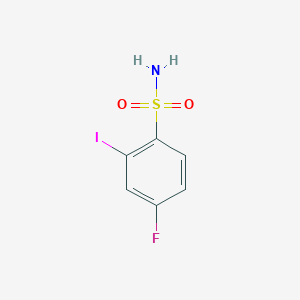
![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)

